Bienvenue dans la boutique en ligne BenchChem!

Bpv(phen)

PTEN Selectivity Signaling Specificity MAPK/ERK Pathway

Bpv(phen) is a first-generation bisperoxovanadium (bpV) complex offering >9-fold selectivity for PTEN over PTP-1B (IC50 38 nM vs. 920 nM). Unlike bpV(HOpic), it activates PI3K/Akt/mTOR without confounding PTEN-independent Erk1/2 phosphorylation, ensuring unambiguous pathway dissection. With rapid cellular uptake and validated PTEN-dependent mechanism in cells, it is the definitive tool for ex vivo organotypic cultures, in vitro cell-based assays, and in vivo pharmacodynamic studies in kidney and liver. Its distinct efficacy in H9c2 cardiomyoblast hypoxia/reoxygenation models further supports ROS-related cardiac research. Choose Bpv(phen) for reproducible, selective PTEN inhibition.

Molecular Formula C12H19KN2O8V
Molecular Weight 409.33 g/mol
Cat. No. B1663088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpv(phen)
Synonymsisperoxo(1,10-phenanthroline)oxovanadate(1-)
bisperoxo(1,10-phenanthroline)oxovanadate(1-), ammonium salt
bisperoxo(1,10-phenanthroline)oxovanadate(1-), potassium salt
bisperoxo(1,10-phenanthroline)oxovanadate(1-), potassium salt, trihydrate
bisperoxo(1,10-phenanthroline)oxovanadate(1-), sodium salt
bpV(phen)
PHEN-BPV
Molecular FormulaC12H19KN2O8V
Molecular Weight409.33 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V]
InChIInChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1
InChIKeyGZEXWPZCNNQQRZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solidPurity:≥98% by ⁵¹V-NMR

Structure & Identifiers


Interactive Chemical Structure Model





Bpv(phen): A Bisperoxovanadium PTEN Inhibitor for PI3K/Akt Pathway Activation Studies


Bpv(phen), or bisperoxovanadium 1,10-phenanthroline, is a first-generation, vanadium-based small molecule inhibitor of the phosphatase and tensin homolog (PTEN) protein [1]. As a bisperoxovanadium (bpV) complex, it functions as a competitive inhibitor of protein tyrosine phosphatases (PTPs), leading to the activation of the PI3K/Akt/mTOR signaling pathway [1][2]. Its primary utility in research is as a pharmacological tool for acutely inhibiting PTEN, which is a crucial negative regulator of cell growth, survival, and proliferation [1].

Why Bpv(phen) Cannot Be Simply Replaced by Other Bisperoxovanadium Analogs


Substitution among bisperoxovanadium (bpV) analogs is not scientifically valid due to critical, quantifiable differences in target selectivity, cellular uptake kinetics, and off-target signaling effects. While compounds like bpV(pic) and bpV(HOpic) share the PTEN target, they exhibit distinct selectivity profiles for other PTPs and can induce divergent downstream signaling, such as PTEN-independent Erk1/2 phosphorylation [1]. Furthermore, structural modifications to the chelating ligand profoundly alter the compound's physiochemical properties, leading to measurable differences in cellular bioavailability and overall biopotency . These variations in selectivity and cellular pharmacology directly impact experimental outcomes and reproducibility.

Quantitative Evidence Guide for Selecting Bpv(phen) Over Closest Analogs


Superior Specificity: Bpv(phen) Avoids PTEN-Independent ERK Activation Seen with bpV(HOpic)

In a head-to-head cellular comparison, bpV(HOpic) was found to trigger PTEN-independent phosphorylation of Erk1/2, indicating off-target signaling activity. In contrast, this effect was not observed with bpV(phen), demonstrating its superior specificity for PTEN-mediated Akt signaling [1].

PTEN Selectivity Signaling Specificity MAPK/ERK Pathway

Target Engagement Selectivity: Bpv(phen) Exhibits >9-fold PTEN Selectivity Over PTP-1B

While many bpV compounds are broad PTP inhibitors, Bpv(phen) demonstrates a quantifiable selectivity window for PTEN over the related phosphatase PTP-1B. Its IC50 for PTEN is 38 nM, which is over 9-fold lower than its IC50 for PTP-1B at 920 nM .

PTEN Selectivity PTP-1B Inhibition Biochemical Assay

Proven Cellular Bioavailability: Bpv(phen) Demonstrates the Most Rapid Cellular Uptake Among bpV Analogs

A comparative study of oxovanadium species demonstrated that phen-bpv had the most rapid cellular uptake kinetics. In contrast, structurally similar methylated analogs, 4-methyl phen-bpv (mpv) and 4,7-dimethyl phen-bpv (dpv), exhibited much slower uptake .

Cellular Uptake Bioavailability Pharmacokinetics

Target-Specific Mechanism of Action: Bpv(phen) Inhibition is PTEN-Dependent in Cells

To validate the specificity of its cellular mechanism, Bpv(phen) was tested in PTEN-positive (DU145) and PTEN-negative (LNCaP, PC3) cell lines. The compound induced a dose-responsive increase in Akt phosphorylation exclusively in PTEN-positive cells, with no response in PTEN-negative cells. This confirms that its cellular effect is mediated specifically through PTEN inhibition and not through auxiliary pathways [1].

Mechanism of Action Target Validation PTEN Dependency

In Vitro and In Vivo Stability: Bpv(phen) is Stable Under Reducing Conditions but Unstable in Aqueous Solution

Bpv(phen) is stable under reducing conditions, which is an important consideration for cellular assays, though it is known to be unstable in aqueous solution and must be prepared fresh immediately before use . This stability profile is distinct from other bpV compounds; for instance, bpVbpy is substantially more prone to ligand substitution and conversion to monoperoxo species in aqueous solution [1].

Stability Handling Solubility

In Vivo Efficacy: Bpv(phen) Enhances pS6 Levels in Key Peripheral Tissues

In vivo administration of Bpv(phen) in Wistar rats resulted in a significant enhancement of phosphorylated S6 (pS6) levels in kidney and liver tissues, providing direct pharmacodynamic evidence of PI3K/Akt/mTOR pathway activation in these peripheral organs. Notably, this effect was not observed in several CNS tissues, indicating a degree of tissue-specific activity [1].

In Vivo Pharmacodynamics PI3K/Akt/mTOR

Optimal Research Applications for Bpv(phen) Based on Differentiated Evidence


Ex Vivo and In Vitro Studies Requiring Acute and Specific PTEN Inhibition

Based on its rapid cellular uptake [1], potent PTEN inhibition (IC50 = 38 nM) , and validated PTEN-dependent mechanism in cells [2], Bpv(phen) is ideally suited for ex vivo organotypic cultures and in vitro cell-based assays where acute, robust activation of the PI3K/Akt pathway is required. Its lack of PTEN-independent Erk1/2 activation, in contrast to bpV(HOpic) [3], makes it the preferred choice for experiments where confounding MAPK signaling must be minimized.

In Vivo Pharmacodynamic Studies in Peripheral Tissues

Evidence demonstrates that Bpv(phen) effectively activates downstream PI3K/Akt/mTOR signaling in vivo, as measured by enhanced pS6 levels in kidney and liver tissues of rats [1]. This positions the compound as a useful tool for pharmacodynamic studies in these peripheral organs. Researchers designing in vivo experiments should prioritize these tissues for biomarker analysis and be aware of the reported lack of CNS tissue engagement [1].

Cardiomyocyte and Oxidative Stress Injury Models

Bpv(phen) has demonstrated protective effects in models of oxidative stress-induced injury, specifically in H9c2 cardiomyoblasts subjected to hypoxia/reoxygenation (H/R) or H2O2 exposure [1]. The data show that pre-treatment with Bpv(phen) increases cell viability and reduces apoptosis, which is linked to its PTEN inhibitory activity. Its distinct efficacy profile in different oxidative stress models compared to bpV(pic) [1] provides a rational basis for selecting it for cardiac injury and ROS-related research.

Studies on Insulin Signaling and Metabolic Pathways

As a potent insulin receptor kinase (IRK) activator, Bpv(phen) has an established role as an insulin-mimetic agent [1]. Its >9-fold selectivity for PTEN over PTP-1B offers an advantage in studies focused on dissecting the specific contribution of PTEN inhibition to insulin signaling, as opposed to the confounding effects of PTP-1B inhibition, which is a major negative regulator of insulin and leptin signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bpv(phen)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.